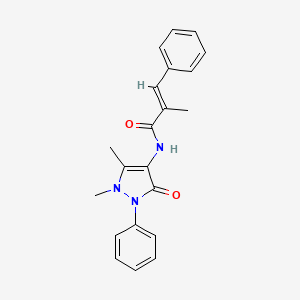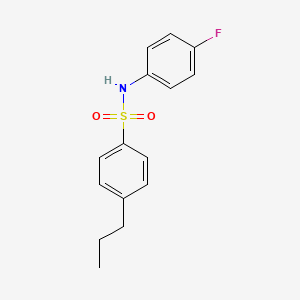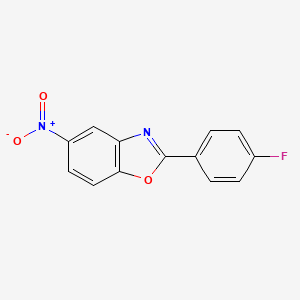
4-isopropyl-N-4-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-4-pyridinylbenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness and bodybuilding communities due to its purported performance-enhancing effects. In
作用機序
4-isopropyl-N-4-pyridinylbenzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and cell differentiation (5). PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in improved metabolic function (6). Additionally, PPARδ activation has been shown to increase endurance and muscle fiber type switching in animal models (7).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropyl-N-4-pyridinylbenzamide are diverse and depend on the dose, duration, and route of administration. In general, it has been reported to increase energy expenditure, reduce body weight and fat mass, improve lipid and glucose metabolism, and enhance exercise performance in animal models (8). However, some studies have also reported adverse effects, such as liver toxicity, oxidative stress, and tumor promotion, at high doses or prolonged exposure (9).
実験室実験の利点と制限
4-isopropyl-N-4-pyridinylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It can be easily administered orally or intraperitoneally to animals, and its effects can be measured using various biochemical and physiological assays. However, some limitations should be considered, such as the potential for off-target effects, the lack of long-term safety data, and the ethical concerns associated with the use of performance-enhancing drugs in sports and fitness.
将来の方向性
There are several potential future directions for the research on 4-isopropyl-N-4-pyridinylbenzamide, including:
1. Investigating its effects on human metabolism and cardiovascular health in clinical trials.
2. Examining its potential as a neuroprotective and anti-inflammatory agent in neurodegenerative diseases.
3. Exploring its role in muscle regeneration and repair after injury or disease.
4. Developing more selective and safer PPARδ agonists with improved pharmacokinetic properties.
5. Assessing its potential as a performance-enhancing drug in sports and fitness, while ensuring the safety and fairness of athletes.
Conclusion
4-isopropyl-N-4-pyridinylbenzamide is a synthetic drug that has been extensively studied for its potential therapeutic and performance-enhancing effects. Its mechanism of action involves the activation of PPARδ, which regulates lipid and glucose metabolism, inflammation, and cell differentiation. Although it has shown promising results in animal models, more research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various diseases.
合成法
The synthesis of 4-isopropyl-N-4-pyridinylbenzamide involves several steps, including the reaction of 4-cyanopyridine with 2-chloroacetyl chloride to form 2-(4-pyridyl)acetyl chloride. This intermediate is then reacted with isopropylamine to form 2-(4-pyridyl)-N-isopropylacetamide, which is subsequently reduced with lithium aluminum hydride to give 4-isopropyl-N-4-pyridinylbenzamide (1).
科学的研究の応用
4-isopropyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis (2). It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models (3). Moreover, it has been suggested that 4-isopropyl-N-4-pyridinylbenzamide may have neuroprotective, anti-inflammatory, and anti-cancer properties (4).
特性
IUPAC Name |
4-propan-2-yl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-3-5-13(6-4-12)15(18)17-14-7-9-16-10-8-14/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUARUIJXOAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yl-N-pyridin-4-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)


![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)

